N-[3-(difluoromethoxy)cyclopentyl]-2-indazol-1-ylacetamide
Description
N-[3-(difluoromethoxy)cyclopentyl]-2-indazol-1-ylacetamide is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a cyclopentyl ring, which is further connected to an indazole moiety via an acetamide linkage
Properties
IUPAC Name |
N-[3-(difluoromethoxy)cyclopentyl]-2-indazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2/c16-15(17)22-12-6-5-11(7-12)19-14(21)9-20-13-4-2-1-3-10(13)8-18-20/h1-4,8,11-12,15H,5-7,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUKBPCXGRMHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)CN2C3=CC=CC=C3C=N2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(difluoromethoxy)cyclopentyl]-2-indazol-1-ylacetamide typically involves multiple steps, starting with the preparation of key intermediatesThe final step involves the formation of the acetamide linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(difluoromethoxy)cyclopentyl]-2-indazol-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[3-(difluoromethoxy)cyclopentyl]-2-indazol-1-ylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(difluoromethoxy)cyclopentyl]-2-indazol-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound shares the difluoromethoxy group and exhibits similar biological activities.
1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentylmethylamine: Another compound with a difluoromethoxy group, used in proteomics research.
Uniqueness
N-[3-(difluoromethoxy)cyclopentyl]-2-indazol-1-ylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the indazole moiety and the acetamide linkage differentiates it from other similar compounds, making it a valuable molecule for various applications .
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